2,2-dimethyl-N-[2-[1-(spiro[2.3]hexane-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]propanamide
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Overview
Description
2,2-dimethyl-N-[2-[1-(spiro[23]hexane-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]propanamide is a complex organic compound featuring a spirocyclic hexane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-[2-[1-(spiro[2.3]hexane-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]propanamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the spiro[2.3]hexane core, followed by the introduction of the piperidinyl and pyrazolyl groups. Common synthetic methods involve:
Formation of Spiro[2.3]hexane Core: This can be achieved through photochemical [2+2] cycloaddition reactions.
Introduction of Piperidinyl Group: This step often involves nucleophilic substitution reactions using piperidine derivatives.
Formation of Pyrazolyl Group: Pyrazole rings are typically synthesized via cyclization reactions involving hydrazines and 1,3-diketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-[2-[1-(spiro[2.3]hexane-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out on the piperidinyl and pyrazolyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2,2-dimethyl-N-[2-[1-(spiro[2.3]hexane-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]propanamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Materials Science: Its spirocyclic structure can be utilized in the design of novel materials with unique mechanical or electronic properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions involving piperidinyl and pyrazolyl groups.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-[2-[1-(spiro[2.3]hexane-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]propanamide involves its interaction with specific molecular targets. The spirocyclic hexane core provides rigidity, while the piperidinyl and pyrazolyl groups facilitate binding to biological receptors or enzymes. This binding can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1-azaspiro[2.3]hexane: Shares the spirocyclic hexane core but lacks the piperidinyl and pyrazolyl groups.
Spiro[cyclopropane-1,2’-steroids]: Contains a spirocyclic structure but with different ring systems and functional groups.
Uniqueness
2,2-dimethyl-N-[2-[1-(spiro[2.3]hexane-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]propanamide is unique due to its combination of a spirocyclic hexane core with piperidinyl and pyrazolyl groups. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,2-dimethyl-N-[2-[1-(spiro[2.3]hexane-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O2/c1-19(2,3)18(26)22-16-5-10-21-24(16)14-6-11-23(12-7-14)17(25)15-13-20(15)8-4-9-20/h5,10,14-15H,4,6-9,11-13H2,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAPUHHXFCSPDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=NN1C2CCN(CC2)C(=O)C3CC34CCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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